LogP Differential: Target Compound vs. 6-Bromo and 6-Methyl Core-Substituted Analogs
The target compound exhibits a computed LogP of 3.46, which is 0.76 log units lower than the 6-bromo analog (LogP 4.22) and 0.31 log units lower than the 6-methyl analog (LogP 3.77) . This LogP range (3.46) falls within the generally accepted optimal range for oral drug-likeness (LogP 1–5), whereas the 6-bromo analog exceeds the commonly cited upper threshold of 5 for CNS drug-likeness and may exhibit reduced aqueous solubility .
| Evidence Dimension | Computed octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.46049 |
| Comparator Or Baseline | 6-Bromo analog (CAS 2034155-44-5): LogP = 4.22299; 6-Methyl analog (CAS 2034157-13-4): LogP = 3.76891 |
| Quantified Difference | ΔLogP = −0.76 (vs. 6-Br); ΔLogP = −0.31 (vs. 6-Me) |
| Conditions | In silico prediction using Leyan standard computational chemistry pipeline; calculated from SMILES structure |
Why This Matters
For researchers designing SAR studies or screening campaigns where balanced lipophilicity is critical for both target engagement and solubility, the target compound's intermediate LogP avoids the excessive hydrophobicity of the brominated analog while retaining sufficient membrane permeability.
